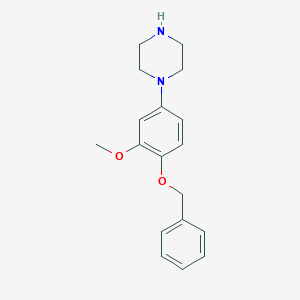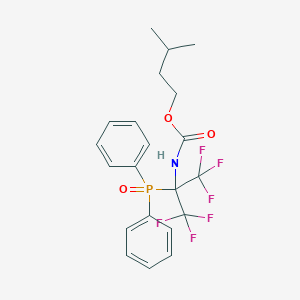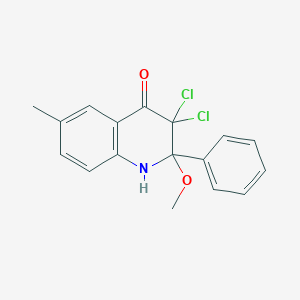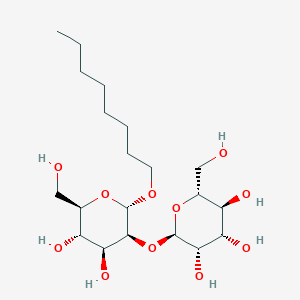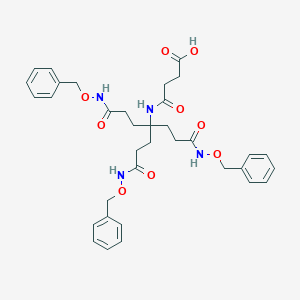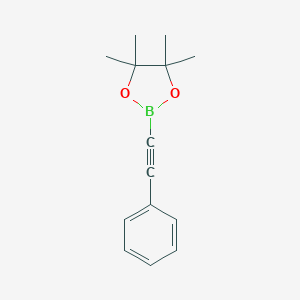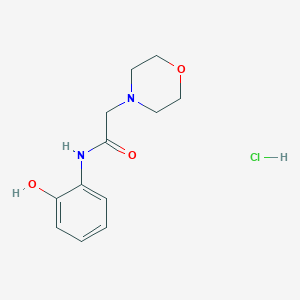![molecular formula C9H9NO B116249 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one CAS No. 147646-28-4](/img/structure/B116249.png)
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one, also known as CP-55,940, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 1993 by Pfizer scientists and has since been used in scientific research to study the endocannabinoid system and its effects on various physiological processes.
Wirkmechanismus
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one acts as a potent agonist of the CB1 receptor, which is one of two cannabinoid receptors found in the human body. When 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one binds to the CB1 receptor, it activates a signaling pathway that leads to the release of various neurotransmitters, including dopamine and serotonin. This activation of the endocannabinoid system has been shown to have a wide range of effects on various physiological processes, including pain sensation, appetite regulation, and mood.
Biochemische Und Physiologische Effekte
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one has been shown to have a wide range of biochemical and physiological effects on the human body. It has been shown to increase appetite and reduce pain sensation, and has also been shown to have anxiolytic and antidepressant effects. Additionally, 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one in scientific research is its high potency and affinity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a highly controlled and precise manner. However, one limitation of using 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one is its potential for off-target effects, as it may bind to other receptors in addition to the CB1 receptor.
Zukünftige Richtungen
There are many potential future directions for research involving 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one. One area of interest is its potential use in the treatment of various neurological disorders, including epilepsy and multiple sclerosis. Additionally, 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one may be useful in the development of new pain medications, as it has been shown to have potent analgesic effects. Finally, further research is needed to better understand the long-term effects of 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one on the endocannabinoid system and its potential for abuse or addiction.
Synthesemethoden
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one is synthesized through a multistep process that involves the condensation of 2,6-dimethylphenol with cyclopentanone, followed by a series of reactions that ultimately yield the final product. The synthesis of 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one is primarily used in scientific research to study the endocannabinoid system and its effects on various physiological processes. It has been shown to have a high affinity for the CB1 receptor and is able to activate it with a potency that is similar to that of THC, the primary psychoactive component of cannabis.
Eigenschaften
CAS-Nummer |
147646-28-4 |
|---|---|
Produktname |
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
4-methyl-5,6-dihydrocyclopenta[c]pyridin-7-one |
InChI |
InChI=1S/C9H9NO/c1-6-4-10-5-8-7(6)2-3-9(8)11/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
DAJRPQGJOXMXSW-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC2=C1CCC2=O |
Kanonische SMILES |
CC1=CN=CC2=C1CCC2=O |
Synonyme |
7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)
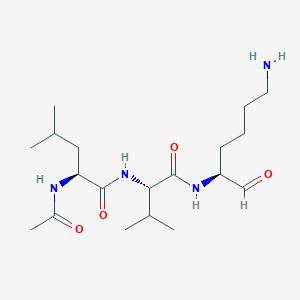
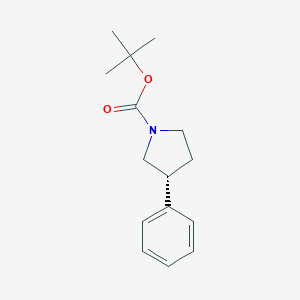
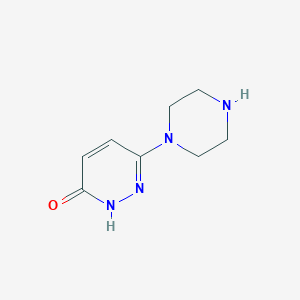
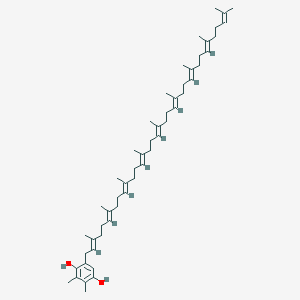
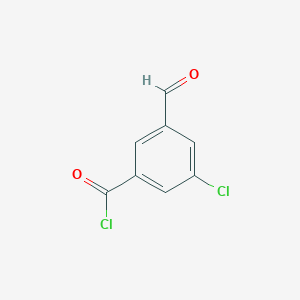
![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)
